molecular formula C13H15NO3 B5811269 ethyl 2-[(cyclopropylcarbonyl)amino]benzoate

ethyl 2-[(cyclopropylcarbonyl)amino]benzoate

Cat. No.: B5811269
M. Wt: 233.26 g/mol
InChI Key: LTLGKKYLPXGHIA-UHFFFAOYSA-N
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Description

Ethyl 2-[(cyclopropylcarbonyl)amino]benzoate is an organic compound with the molecular formula C13H15NO3 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl ester group, and the amino group is substituted with a cyclopropylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(cyclopropylcarbonyl)amino]benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with 2-aminobenzoic acid and cyclopropylcarbonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

    Esterification: The resulting intermediate is then esterified with ethanol in the presence of a catalyst, such as sulfuric acid, to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using bulk reactors to handle large quantities of starting materials.

    Continuous Flow Systems: Employing continuous flow systems to ensure consistent product quality and yield.

    Purification: Utilizing advanced purification techniques, such as recrystallization and chromatography, to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(cyclopropylcarbonyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) facilitate substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Forms various substituted benzoates.

Scientific Research Applications

Ethyl 2-[(cyclopropylcarbonyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-[(cyclopropylcarbonyl)amino]benzoate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes and receptors in biological systems.

    Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Ethyl 2-[(cyclopropylcarbonyl)amino]benzoate can be compared with other similar compounds, such as:

    Ethyl benzoate: Lacks the cyclopropylcarbonyl group, making it less reactive in certain chemical reactions.

    Cyclopropylcarbonyl derivatives: These compounds share the cyclopropylcarbonyl group but differ in their ester or amine components, affecting their reactivity and applications.

Properties

IUPAC Name

ethyl 2-(cyclopropanecarbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-2-17-13(16)10-5-3-4-6-11(10)14-12(15)9-7-8-9/h3-6,9H,2,7-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLGKKYLPXGHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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